An In-depth Technical Guide to the Physicochemical Properties of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
An In-depth Technical Guide to the Physicochemical Properties of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
Foreword: Understanding the Physicochemical Landscape of a Novel Pharmaceutical Candidate
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which its entire preclinical and clinical trajectory is built. These intrinsic characteristics—governing everything from solubility and absorption to metabolic stability and target engagement—are the primary determinants of a compound's "drug-likeness" and ultimate therapeutic potential. This guide provides a comprehensive, in-depth technical exploration of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a molecule of significant interest due to its structural motifs commonly found in pharmacologically active agents.
This document is structured to serve as a practical and insightful resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to offer a nuanced understanding of why certain experimental choices are made and how the resulting data should be interpreted. By grounding our discussion in authoritative methodologies and providing detailed, actionable protocols, we aim to equip the reader with the knowledge necessary to fully characterize this and similar molecules. Our narrative is built upon the pillars of expertise, trustworthiness, and comprehensive referencing, ensuring that the information presented is not only scientifically sound but also field-proven and readily verifiable.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a multi-pronged analytical approach is essential for unequivocal structural verification.
1.1. Core Molecular Attributes
A summary of the fundamental molecular properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | [1] |
| Molecular Formula | C13H21N3 | [1] |
| Molecular Weight | 219.33 g/mol | |
| SMILES | CCN1CCN(CC1)C2=CC=CC=C2CN | [1] |
| Chemical Structure |
| [1] |
1.2. Spectroscopic Confirmation Workflow
A logical workflow for the structural elucidation of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is depicted below. This workflow ensures that each analytical technique builds upon the information provided by the last, leading to a comprehensive and validated structural assignment.
Caption: A typical workflow for the structural elucidation of an organic molecule.
1.2.1. Mass Spectrometry: Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's molecular weight.[2][3][4][5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is likely to be a polar and non-volatile molecule.[3]
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.[2]
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion ([M+H]+), from which the molecular weight can be determined. For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, the expected m/z for the [M+H]+ ion would be approximately 220.34.
1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is an analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9][10][11]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
-
Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. Key expected peaks include:
-
N-H stretch (amine): A broad peak in the range of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
C-N stretch: Peaks in the range of 1000-1350 cm⁻¹.
-
1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.[12][13][14]
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and place it in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity.
-
Data Interpretation:
-
¹H NMR: The spectrum will show signals for each unique proton in the molecule. The chemical shift (δ) will indicate the electronic environment of the proton, the integration will give the relative number of protons, and the splitting pattern (multiplicity) will reveal the number of neighboring protons.
-
¹³C NMR: The spectrum will show a signal for each unique carbon atom in the molecule, providing information about the carbon skeleton.
-
Ionization and Lipophilicity: Key Determinants of Pharmacokinetics
The ionization state and lipophilicity of a drug molecule are critical parameters that profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
2.1. Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, which has multiple basic nitrogen atoms, determining the pKa values is crucial for understanding its ionization state at physiological pH.
Experimental Protocol: Potentiometric Titration [15][16][17][18][19]
-
Solution Preparation: Prepare a standard solution of the compound in water or a co-solvent system if solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the acid is added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for determining pKa by potentiometric titration.
2.2. Partition Coefficient (LogP) and Distribution Coefficient (LogD)
LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[20][21] LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds.[22]
Experimental Protocol: Shake-Flask Method [15][16][20][21][22][23]
-
Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).
-
Partitioning: Add a known amount of the compound to the biphasic system in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogD using the formula: LogD = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Aqueous Solubility
Aqueous solubility is a critical physicochemical property that affects a drug's absorption and bioavailability.[24][25][26][27][28] For ionizable compounds like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, solubility is highly pH-dependent.
Experimental Protocol: Thermodynamic (Shake-Flask) Method [25][27]
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.
Caption: Workflow for determining thermodynamic aqueous solubility.
Predicted Physicochemical Properties and Their Implications
Based on the structure of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, several key physicochemical properties can be predicted, which have significant implications for its behavior as a potential drug candidate.
| Property | Predicted Characteristic | Rationale and Implication |
| pKa | Multiple basic pKa values | The presence of a primary amine and two tertiary amines in the piperazine ring suggests the compound will be protonated at physiological pH. This will likely lead to good aqueous solubility but may also impact cell permeability. |
| LogP / LogD | Moderately lipophilic | The phenyl ring contributes to lipophilicity, while the ethylpiperazine and aminomethyl groups are more hydrophilic. The LogD at physiological pH will be lower than the LogP due to ionization, which could provide a good balance between solubility and permeability. |
| Aqueous Solubility | pH-dependent | Solubility is expected to be higher at lower pH values where the amine groups are fully protonated. This is a critical consideration for formulation development and understanding absorption in the gastrointestinal tract. |
| Hydrogen Bonding | Both donor and acceptor capabilities | The primary amine can act as a hydrogen bond donor, while the nitrogen atoms of the piperazine ring can act as acceptors. This will influence its interactions with biological targets and its solubility in protic solvents. |
Conclusion and Future Directions
This guide has provided a comprehensive overview of the essential physicochemical properties of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine and detailed the authoritative experimental protocols for their determination. The successful characterization of these properties is a critical milestone in the journey of any new chemical entity from the laboratory to the clinic. The data generated from these studies will provide invaluable insights into the molecule's ADME profile and guide further optimization and development efforts. Future work should focus on obtaining experimental data for each of the described properties and correlating these findings with in vitro and in vivo pharmacological and pharmacokinetic studies.
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